molecular formula C28H25N3O3S B2620198 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide CAS No. 866726-35-4

2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B2620198
CAS No.: 866726-35-4
M. Wt: 483.59
InChI Key: IKKGJBKVIMXJOU-UHFFFAOYSA-N
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Description

2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of chromeno[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the chromeno[2,3-d]pyrimidine core, along with the ethoxyphenyl and methylphenyl substituents, contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step reactions starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through the condensation of appropriate aldehydes with pyrimidine derivatives under acidic or basic conditions.

    Introduction of the ethoxyphenyl group: This step involves the substitution reaction using ethoxyphenyl halides in the presence of a base.

    Thioether formation: The sulfanyl group is introduced by reacting the intermediate with thiol reagents.

    Acetamide formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the compound into its corresponding reduced forms.

    Substitution: The ethoxyphenyl and methylphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit key enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.

    Modulating Signaling Pathways: The compound may interfere with signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.

    Binding to Receptors: It can bind to specific receptors on the cell surface, triggering downstream effects that contribute to its biological activities.

Comparison with Similar Compounds

2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their substituents and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-3-33-22-13-11-19(12-14-22)26-30-27-23(16-20-8-4-5-10-24(20)34-27)28(31-26)35-17-25(32)29-21-9-6-7-18(2)15-21/h4-15H,3,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKGJBKVIMXJOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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